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Compound of Interest

Compound Name: 2-Nonenoic acid gamma-lactone

CAS No.: 21963-26-8

Cat. No.: B1607173

Get Quote

Executive Summary
While traditionally recognized in the flavor and fragrance industry under the misnomer

"Aldehyde C-18", γ -nonalactone (5-pentyldihydrofuran-2(3H)-one) has emerged as a highly

valuable chiral building block in advanced organic synthesis[1]. Possessing a highly stable γ -

lactone core and a single stereogenic center at the C4 position, enantiopure γ -nonalactone

serves as an ideal chiral pool precursor. It is increasingly utilized in the total synthesis of

complex macrolides, bioactive insect pheromones, and pharmaceutical intermediates[2]. This

application note details the enantiomeric profiling, stereoselective synthesis pathways, and

downstream functionalization protocols for utilizing γ -nonalactone in modern synthetic

workflows.

Physicochemical and Enantiomeric Profiling
The stereochemistry of γ -nonalactone dictates not only its olfactory properties but also its

spatial trajectory when used as a chiral precursor. The naturally predominant (R)-(+)-

enantiomer is heavily favored in biological systems and exhibits a significantly lower odor

detection threshold compared to its (S)-(-)-counterpart[3],[4].
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Table 1: Enantiomeric and Physicochemical Characteristics of γ -Nonalactone

Property
(R)-(+)- γ -
Nonalactone

(S)-(-)- γ -
Nonalactone

Racemate

CAS Number 63357-96-0 63357-97-1 104-61-0

Molecular Weight 156.22 g/mol 156.22 g/mol 156.22 g/mol

Optical Rotation [α]D​ Positive (+) Negative (-) 0 (Optically inactive)

Sensory Profile
Strong, sweet, soft

coconut, fatty-milky

Fatty, moldy, weak

coconut

Coconut, creamy,

waxy

Odor Threshold

(Water)
~220 ppb ~150 ppb N/A

Natural Occurrence
Predominant (e.g.,

peaches, yeast)
Trace / Minor

Synthetic commercial

standard

Data aggregated from established sensory and chemical databases[1],[4],[5].

Mechanistic Insights: Establishing the Chiral Center
The utility of γ -nonalactone in total synthesis relies entirely on accessing its enantiopure forms

( >99% ee). While traditional chemical resolution of the racemate is inefficient, two primary

asymmetric strategies are employed:

Chiral Pool Synthesis: Derivation from L- or D-glutamic acid. Deamination and reduction

yield a chiral 5-oxo-2-tetrahydrofurancarboxaldehyde, which undergoes Wittig olefination and

hydrogenation to install the pentyl chain with complete stereoretention[3].

Biocatalytic Asymmetric Reduction: The biotransformation of prochiral precursors (like 4-

oxononanoic acid) using whole-cell Saccharomyces cerevisiae or isolated ketoreductases.

The enzymatic reduction of the ketone is highly (R)-enantioselective due to the strict Prelog

stereospecificity of the enzyme's active site, which delivers a hydride exclusively to the re-

face of the carbonyl[6].
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Fig 1: Biocatalytic asymmetric reduction pathway for the synthesis of enantiopure (R)-γ-

nonalactone.
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Protocol 1: Enantioselective Biocatalytic Synthesis of
(R)- γ -Nonalactone
Objective: To synthesize (R)- γ -nonalactone from 4-oxononanoic acid utilizing whole-cell

biocatalysis.

Causality & Experimental Choices:

Co-solvent Selection: 4-oxononanoic acid has poor aqueous solubility. Ethanol is used as a

carrier solvent but must be kept strictly below 2% (v/v) to prevent yeast cell membrane

toxicity and denaturation of the intracellular ketoreductases.

Glucose Supplementation: D-glucose is added as a sacrificial co-substrate. Its metabolism

via glycolysis drives the regeneration of NADPH, the essential hydride-donating cofactor for

the reduction step.

pH Shift for Lactonization: The biotransformation is run at pH 5.5 to maintain cell viability.

However, ring closure requires acidification to pH 2.0 to protonate the carboxylate, making it

highly susceptible to intramolecular nucleophilic attack by the newly formed (R)-hydroxyl

group.

Step-by-Step Methodology:

Biocatalyst Activation: Suspend 10.0 g of lyophilized Saccharomyces cerevisiae in 100 mL of

0.1 M sodium phosphate buffer (pH 5.5) containing 5% (w/v) D-glucose. Incubate in an

orbital shaker at 30 °C and 150 rpm for 30 minutes to activate yeast metabolism.

Substrate Administration: Dissolve 1.0 g of 4-oxononanoic acid in 1.5 mL of absolute ethanol.

Add this solution dropwise to the active yeast suspension to prevent localized precipitation.

Biotransformation: Maintain the reaction mixture at 150 rpm at 30 °C for 48 hours. Monitor

the disappearance of the ketone via GC-MS (using a chiral stationary phase to confirm

ee%).

Acid-Catalyzed Lactonization: Once reduction is complete, carefully acidify the mixture to pH

2.0 using 1 M HCl. Stir vigorously for 2 hours at room temperature to drive the dehydration

and ring closure.
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Extraction: Extract the aqueous broth with ethyl acetate ( 3×50 mL). Centrifugation (4000

rpm, 10 mins) may be required if an emulsion forms due to yeast proteins.

Purification: Dry the combined organic layers over anhydrous Na2​SO4​, filter, and

concentrate in vacuo. Purify the crude product via silica gel flash chromatography

(Hexane:Ethyl Acetate, 8:2) to yield enantiopure (R)- γ -nonalactone.

Synthetic Utility: γ -Nonalactone in Total Synthesis
Once enantiopure γ -nonalactone is obtained, it functions as a highly versatile C9 chiral pool

reagent. The robust lactone ring can be selectively opened to generate chiral 1,4-diols or

protected hydroxy-aldehydes. These intermediates are pivotal in the total synthesis of complex

macrolides (e.g., Ipomoeassin F derivatives) and stereochemically complex insect pheromones

like massoilactone[2].

The most critical activation strategy involves the partial reduction of the lactone to a lactol

(hemiacetal) using Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures. This

masks the aldehyde, preventing over-reduction, and primes the molecule for subsequent

carbon-chain elongation via Wittig olefination.

(R)-(+)-γ-Nonalactone
(Chiral Pool)

DIBAL-H Reduction
(-78°C)

Chiral Lactol
(Hemiacetal)

 Avoids
 over-reduction Wittig Olefination

(Carbon Extension)
 Ring-opening Complex Macrolides

& Pheromones
 Total Synthesis

Click to download full resolution via product page

Fig 2: Downstream synthetic utility of (R)-γ-nonalactone via lactol intermediate generation.

Protocol 2: Cryogenic Ring-Opening and Lactol
Formation
Objective: To convert (R)- γ -nonalactone into (R)-5-pentyltetrahydrofuran-2-ol (lactol tautomer)

for subsequent carbon-chain elongation.

Causality & Experimental Choices:

Reducing Agent: DIBAL-H is selected over LiAlH4​because, at cryogenic temperatures,

DIBAL-H reduces the cyclic ester to an aldehyde which is immediately trapped as a stable
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tetrahedral aluminum hemiacetal intermediate. This prevents over-reduction to the acyclic

1,4-diol.

Cryogenic Control (-78 °C): Strict temperature control is essential. If the temperature rises

above -60 °C, the tetrahedral intermediate collapses prematurely, exposing the aldehyde to a

second equivalent of hydride.

Rochelle Salt Workup: Aluminum salts form notoriously stubborn, gelatinous emulsions with

water and organic solvents. Potassium sodium tartrate (Rochelle salt) acts as a bidentate

ligand, strongly chelating the aluminum ions and rendering them highly water-soluble,

thereby cleanly breaking the emulsion.

Step-by-Step Methodology:

Anhydrous Setup: Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon

purge. Add 500 mg (3.2 mmol) of (R)- γ -nonalactone and 15 mL of anhydrous

dichloromethane (DCM).

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the system

to equilibrate to -78 °C for 15 minutes.

Controlled Reduction: Slowly add 3.5 mL of a 1.0 M solution of DIBAL-H in hexane (3.5

mmol, 1.1 eq) dropwise via a syringe pump over 15 minutes. Stir the reaction at -78 °C for

exactly 2 hours.

Quenching: Carefully quench the reaction while still at -78 °C by adding 2 mL of anhydrous

methanol dropwise. This safely destroys any unreacted DIBAL-H with minimal exotherm.

Emulsion Breaking: Remove the cooling bath. Add 15 mL of a saturated aqueous solution of

Rochelle salt. Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours until

the organic and aqueous layers separate into two completely clear phases.

Extraction: Extract the mixture with DCM ( 3×15 mL). Wash the combined organic layers with

brine, dry over MgSO4​, and concentrate in vacuo at a low temperature (< 30 °C) to prevent

thermal degradation of the lactol.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607173?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Application: The crude (R)-lactol is typically obtained in quantitative yield and

high purity. It should be used immediately in the next synthetic step (e.g., Wittig olefination)

to avoid spontaneous epimerization or oligomerization.
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[https://www.benchchem.com/product/b1607173/docs#application-note-nonalactone-as-a-
versatile-chiral-building-block-in-asymmetric-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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